molecular formula C26H21ClN4O4S B3013755 3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034453-89-7

3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Katalognummer B3013755
CAS-Nummer: 2034453-89-7
Molekulargewicht: 520.99
InChI-Schlüssel: OKCMUHPXELTMAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21ClN4O4S and its molecular weight is 520.99. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

  • Novel quinazolinone derivatives, including structures related to the compound , have shown promising antimicrobial activities. For instance, certain derivatives exhibited significant inhibitory effects against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, surpassing some commercial bactericides in efficacy (Yan et al., 2016).

Anti-Inflammatory and Analgesic Activities

  • Some derivatives of the compound have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These studies found that certain derivatives exhibited potent anti-inflammatory activity, which could be relevant for medical applications (Dewangan et al., 2016), (Kumar & Rajput, 2009).

Antihistaminic Agents

  • Research into novel quinazolin-4(3H)-one derivatives has led to the discovery of compounds with significant H1-antihistaminic activity, indicating potential use in treating allergic reactions (Alagarsamy & Parthiban, 2013).

Diuretic Agents

  • Studies on quinazolin‐4(3H)‐one derivatives have explored their potential as diuretic agents. This research suggests that certain derivatives could be effective in promoting diuresis (Maarouf et al., 2004).

Antiparkinsonian Agents

  • Synthesis of quinazolinone derivatives has been conducted with the aim of developing new antiparkinsonian agents. Some of these compounds have shown promising results in preliminary screenings (Kumar et al., 2012).

Antitumor Activity

  • Research into the synthesis and structural analysis of certain quinazolinone derivatives has revealed their potential antitumor activities. These studies indicate a possible role for these compounds in cancer treatment (Wu et al., 2022), (Zhou et al., 2021).

Antibacterial and Antifungal Activities

  • Certain quinazolinone derivatives have been synthesized and found to have antibacterial and antifungal properties, suggesting their use in combating various microbial infections (Gupta et al., 2008).

Other Biological Activities

  • Additional studies have explored the biological activities of various quinazolinone derivatives, including antimicrobial, anti-proliferative, and potential NLO properties. These findings open up a range of possibilities for the application of these compounds in different scientific and medical fields (Havaldar & Sharma, 2013), (Hassanzadeh et al., 2019), (Párkányi & Schmidt, 2000).

Eigenschaften

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O4S/c1-33-17-11-12-19(22(13-17)34-2)24-29-23(35-30-24)15-36-26-28-21-10-6-4-8-18(21)25(32)31(26)14-16-7-3-5-9-20(16)27/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCMUHPXELTMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.